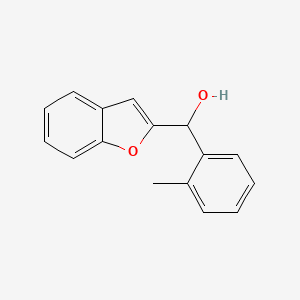
2,3-Dihydro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione, also known as emodin, is a naturally occurring anthraquinone derivative. It is found in various plants, fungi, and lichens. Emodin has been studied extensively for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Emodin can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene using chromium (VI) as the oxidant . Another method is the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), which produces o-benzoylbenzoic acid as an intermediate . Additionally, the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation is another synthetic route .
Industrial Production Methods
Industrial production of emodin often involves the extraction from natural sources such as the roots of Rheum palmatum (Chinese rhubarb) or the bark of Rhamnus frangula (buckthorn). The extraction process typically includes solvent extraction, followed by purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Emodin undergoes various chemical reactions, including:
Oxidation: Emodin can be oxidized to form different quinones.
Reduction: Reduction of emodin can yield anthrone derivatives.
Substitution: Emodin can undergo substitution reactions, such as sulfonation with sulfuric acid to form anthraquinone-1-sulfonic acid.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds are commonly used as oxidizing agents.
Reduction: Copper is often used as a reducing agent.
Substitution: Sulfuric acid is used for sulfonation reactions.
Major Products
Oxidation: Quinones
Reduction: Anthrone derivatives
Substitution: Anthraquinone-1-sulfonic acid
Aplicaciones Científicas De Investigación
Emodin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various anthraquinone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
Emodin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . Emodin’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparación Con Compuestos Similares
Emodin is structurally similar to other anthraquinones such as physcion and chrysophanol. emodin is unique due to its specific hydroxyl and methyl groups, which contribute to its distinct biological activities . Similar compounds include:
Physcion: 1,8-Dihydroxy-6-methoxy-3-methyl-9,10-anthracenedione.
Chrysophanol: 1,8-Dihydroxy-3-methyl-9,10-anthracenedione.
Emodin’s unique structure allows it to interact with different molecular targets, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
518-81-0 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
3,8,9-trihydroxy-6-methyl-2,3-dihydroanthracene-1,10-dione |
InChI |
InChI=1S/C15H12O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-4,7,16-17,20H,5H2,1H3 |
Clave InChI |
NOJFDHLWSIVKSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
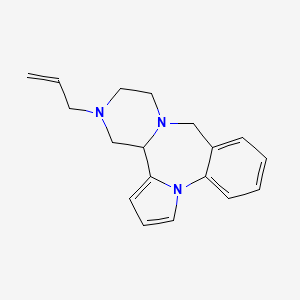
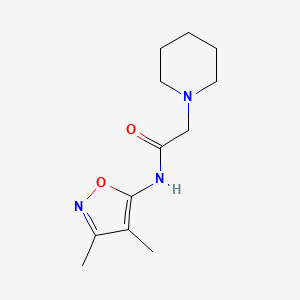
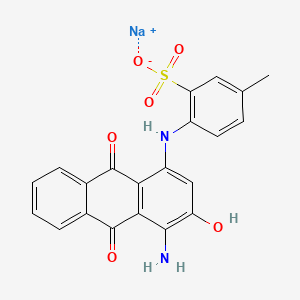

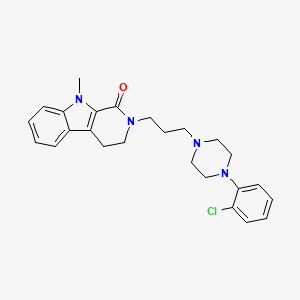
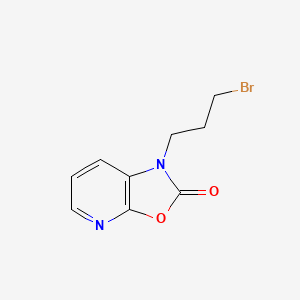
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

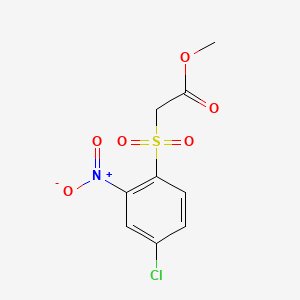
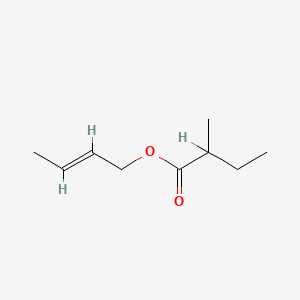
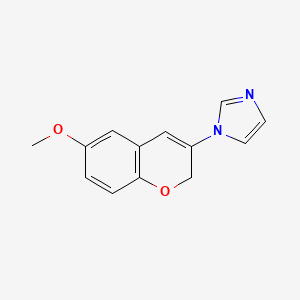
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
